molecular formula C17H15N5O2 B2990869 N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2178771-86-1

N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2990869
CAS No.: 2178771-86-1
M. Wt: 321.34
InChI Key: INHLDHQQHUQMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-Cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide ( 2178771-86-1) is a chemical compound with a molecular formula of C17H15N5O2 and a molecular weight of 321.33 g/mol. This heterocyclic compound features a pyrimidine core, a structural motif of significant interest in medicinal chemistry. Pyrimidine rings are electron-deficient, which facilitates nucleophilic aromatic substitution and offers versatile synthetic pathways for creating structural diversity in research compounds . The molecule also contains an isoxazole scaffold, a privileged structure found in compounds investigated for various pharmacological activities, including as allosteric modulators of protein kinases and GABA A receptors . Its structural profile, including a calculated topological polar surface area of 93.8 Ų , makes it a valuable intermediate for researchers in drug discovery and development. This product is intended for use in biochemical research, high-throughput screening, and as a building block for the synthesis of more complex molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-17(15-7-16(24-22-15)12-2-1-5-18-8-12)19-9-13-6-14(11-3-4-11)21-10-20-13/h1-2,5-8,10-11H,3-4,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHLDHQQHUQMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

The compound can be synthesized through various chemical methods, typically involving the reaction of substituted isoxazole derivatives with appropriate amines. The synthesis often employs catalysts and specific reaction conditions to enhance yield and purity. For instance, the use of Lipozyme® TL IM in continuous-flow microreactors has been reported to yield high conversion rates for related compounds.

Chemical Structure:

  • Molecular Formula: C17H19N3O2
  • Molecular Weight: 297.35 g/mol
  • IUPAC Name: N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

The biological activity of N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties by disrupting cell wall integrity in fungi and inhibiting fatty acid biosynthesis in bacteria. This dual mechanism suggests potential applications in treating both fungal and bacterial infections.
  • Cytotoxicity: Studies have shown that this compound can induce cytotoxic effects on human cancer cell lines, including promyelocytic leukemia cells (HL-60). The IC50 values indicate a range of cytotoxicity, with some derivatives showing effectiveness at concentrations as low as 86 μM .

Comparative Studies

Comparative analysis with similar compounds reveals that N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide possesses enhanced biological activities. For instance, it has been noted to outperform other isoxazole derivatives in terms of antimicrobial efficacy and selectivity against resistant strains of bacteria .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity: In a study focusing on isoxazole derivatives, N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide demonstrated a notable decrease in Bcl-2 expression while increasing p21^WAF1 levels in HL-60 cells, indicating its potential role in promoting apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy: Research comparing various isoxazole derivatives highlighted the unique structural features of this compound that contribute to its superior antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .

Data Summary

Property Details
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol
Antimicrobial ActivityEffective against multiple strains
Cytotoxicity (IC50)86 - 755 μM
MechanismDisruption of cell wall integrity; inhibition of fatty acid biosynthesis

Comparison with Similar Compounds

Triazine vs. Pyrimidine-Based Analogues

The compound N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (, CAS 2034351-57-8) replaces the pyrimidine core with a triazine ring. The triazine analogue also includes a methoxy group and pyrrolidinyl substituent, increasing steric bulk compared to the cyclopropyl group in the target compound .

Thiazole vs. Isoxazole Derivatives

Compounds 4d–4i from feature thiazole rings instead of isoxazole. For example, 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) retains the pyridin-3-yl group but replaces the isoxazole-carboxamide with a thiazole-benzamide scaffold. Thiazoles are less polar than isoxazoles due to sulfur’s lower electronegativity, which may reduce solubility but improve membrane permeability .

Functional Group and Substituent Analysis

Pyridine Linker Modifications

The compound 4-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline () shares the pyridin-3-ylmethyl and isoxazole motifs but lacks the pyrimidine-carboxamide linkage. Instead, it employs an aniline bridge, which reduces conformational rigidity and may diminish target affinity.

Substituent Effects on Physicochemical Properties

  • Cyclopropyl Group : The cyclopropyl substituent on the pyrimidine core (target compound) introduces steric hindrance and metabolic stability compared to 4e (), which uses a 4-methylpiperazinyl group. Piperazinyl groups enhance solubility but may increase susceptibility to oxidative metabolism .
  • Morpholinomethyl vs. Methylpiperazinyl: Compounds like 4d (morpholinomethyl) and 4e (methylpiperazinyl) from demonstrate how polar substituents influence solubility.

Data Table: Key Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrimidine 6-cyclopropyl, pyridin-3-yl-isoxazole 388.43 High rigidity, moderate polarity
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide Triazine 4-methoxy, 6-pyrrolidinyl 380.40 Higher electronegativity, steric bulk
4d () Thiazole Morpholinomethyl, 3,4-dichlorobenzamide ~550 (estimated) Enhanced solubility, lower metabolic stability
4-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline Aniline-linked Pyridin-3-ylmethyl, phenylisoxazole ~340 (estimated) Flexible linker, lower synthetic yield

Research Implications

  • Kinase Inhibition Potential: The pyrimidine-isoxazole scaffold in the target compound is structurally aligned with kinase inhibitors (e.g., PI3K/mTOR inhibitors), whereas thiazole derivatives () are more common in antimicrobial agents .
  • Synthetic Feasibility : Carboxamide-based linkages (target compound) may offer higher synthetic yields compared to Suzuki-coupled aniline derivatives (, % yield) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.